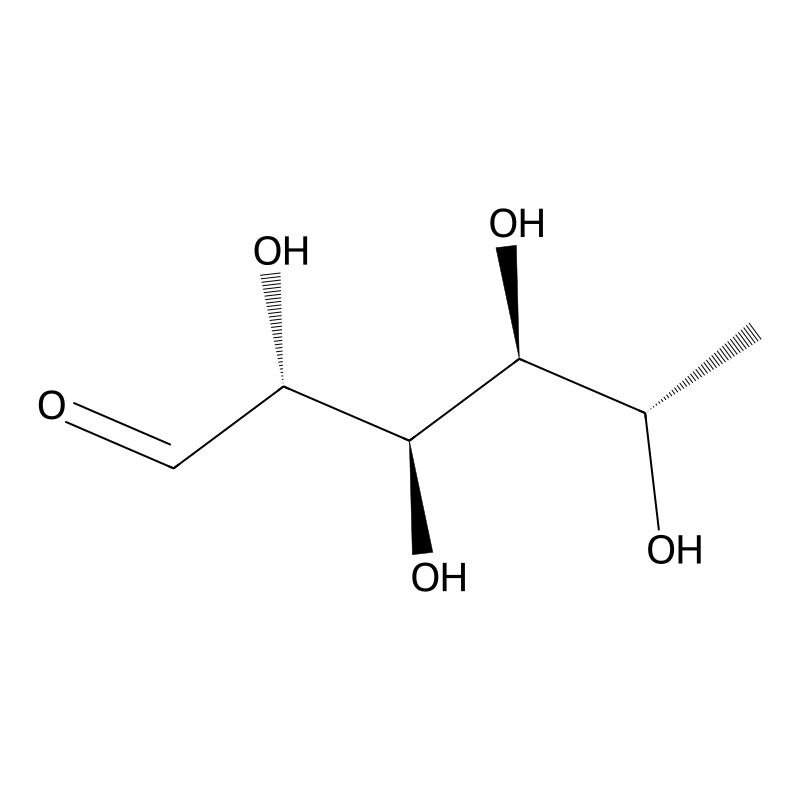

D-(+)-Fucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

D-(+)-Fucose (6-deoxy-D-galactose) is an aldohexose and the rare enantiomer of the ubiquitous mammalian sugar L-fucose. While L-fucose is central to mammalian N- and O-linked glycosylation, D-fucose is biologically inert in these pathways, making it a critical stereospecific negative control [1]. In nature, D-fucose is primarily restricted to the cell wall polysaccharides and lipopolysaccharides (LPS) of specific Gram-negative bacteria[2]. For procurement, D-fucose is prioritized over standard hexoses because its lack of a C6 hydroxyl group prevents its degradation by standard galactose metabolic enzymes, allowing it to function as a stable, non-metabolizable probe for isolating transport kinetics [3].

References

- [1] Wands et al., Fucosylated molecules competitively interfere with cholera toxin binding to host cells.

- [2] Tang et al., Glycosylation of the Collagen Adhesin EmaA of Aggregatibacter actinomycetemcomitans Is Dependent upon the Lipopolysaccharide Biosynthetic Pathway. ASM Journals.

- [3] Kuo et al., Galactose Transport in Saccharomyces cerevisiae I. Nonmetabolized Sugars as Su. ASM Journals.

Substituting D-fucose with its natural enantiomer, L-fucose, or its parent compound, D-galactose, fundamentally compromises assay integrity. L-fucose actively binds to mammalian lectins and toxins (such as Cholera Toxin B), whereas D-fucose is stereochemically incapable of such binding, making them non-interchangeable in control assays [1]. Conversely, while D-galactose shares the C1-C4 stereochemistry of D-fucose, its C6 hydroxyl group allows it to be rapidly phosphorylated and metabolized by cells. Because D-fucose is a 6-deoxy sugar, it bypasses these metabolic pathways, remaining structurally intact during transmembrane transport studies where D-galactose would be rapidly consumed [2].

Stereospecific Negation of Toxin Binding

In competitive binding assays evaluating the interaction between Cholera Toxin B (CTB) and intestinal epithelial cells (Colo205 and T84), L-fucose serves as an active inhibitor. However, substituting with D-fucose results in a complete loss of inhibitory activity due to the altered spatial patterning of hydroxyl groups, rendering it entirely inert in this biological system [1].

| Evidence Dimension | Inhibition of Cholera Toxin B (CTB) binding to epithelial cells |

| Target Compound Data | D-Fucose exhibits virtually no binding or inhibitory effect. |

| Comparator Or Baseline | L-Fucose effectively blocks CTB binding. |

| Quantified Difference | Complete stereospecific negation of binding activity. |

| Conditions | Flow cytometry and ELISA assays on Colo205/T84 cell lines. |

Procuring D-fucose provides an essential, structurally matched negative control for validating the specificity of L-fucose-dependent biological assays.

Metabolic Stability in Transmembrane Transport

When studying the galactose transport system (Ga2) in Saccharomyces cerevisiae, D-galactose is rapidly metabolized upon cellular entry. D-fucose (6-deoxy-D-galactose) utilizes the same facilitated diffusion transport system but cannot be metabolized by the galactose pathway enzymes, allowing for the precise measurement of transport kinetics without confounding metabolic degradation [1].

| Evidence Dimension | Intracellular metabolic degradation post-transport |

| Target Compound Data | D-Fucose remains unmetabolized (acts as a gratuitous inducer/probe). |

| Comparator Or Baseline | D-Galactose is rapidly metabolized by the Leloir pathway. |

| Quantified Difference | 100% preservation of the intact sugar for D-fucose vs. rapid consumption for D-galactose. |

| Conditions | Saccharomyces cerevisiae galactose transport system (Ga2) assays. |

Buyers studying cellular transport mechanisms must select D-fucose to isolate transmembrane movement from downstream metabolic consumption.

Essential Precursor for Pathogen O-Antigen Biosynthesis

The O-polysaccharide (O-PS) of Aggregatibacter actinomycetemcomitans serotype b specifically requires D-fucose for its trisaccharide repeating unit. The bacterial biosynthetic machinery utilizes dTDP-D-fucose as the obligate donor; attempting to substitute with L-fucose or L-rhamnose fails to produce the correct O-PS structure, which is strictly required for the glycosylation and function of the collagen-binding adhesin EmaA [1].

| Evidence Dimension | Substrate compatibility for bacterial O-antigen ligase |

| Target Compound Data | D-Fucose successfully incorporates into the serotype b O-PS repeating unit. |

| Comparator Or Baseline | L-Fucose cannot serve as the substrate for the dTDP-D-fucose-specific pathway. |

| Quantified Difference | Absolute requirement for the D-enantiomer to achieve functional EmaA adhesin glycosylation. |

| Conditions | In vitro and in vivo lipopolysaccharide biosynthesis models. |

Procuring the exact D-enantiomer is mandatory for researchers synthesizing or studying the specific virulence factors of D-fucose-containing bacterial pathogens.

Superior Competitive Inhibition of Specific Glycosidases

D-fucose acts as a potent competitive inhibitor of specific glycosidases, such as alpha-D-fucosidase isolated from Aspergillus oryzae. In kinetic assays using p-nitrophenyl substrates, D-fucose demonstrated a stronger binding affinity (lower Ki) to the enzyme's active site compared to the parent compound D-galactose, proving its utility as a highly specific enzymatic probe [1].

| Evidence Dimension | Competitive inhibition constant (Ki) against alpha-D-fucosidase |

| Target Compound Data | D-Fucose Ki = 7.5 mM |

| Comparator Or Baseline | D-Galactose Ki = 12.8 mM |

| Quantified Difference | 1.7-fold higher affinity (lower Ki) for D-fucose. |

| Conditions | Purified enzyme assay from Aspergillus oryzae using p-nitrophenyl alpha-D-fucoside. |

D-fucose provides superior inhibition potency for structural biologists and enzymologists profiling the active sites of rare D-fucosidases.

Stereospecific Negative Controls in Glycobiology

Because D-fucose is completely inert to mammalian L-fucose binding proteins (such as Cholera Toxin B and Aleuria aurantia lectin), it is the premier choice for establishing baseline non-binding controls in flow cytometry, ELISA, and fucosyltransferase assays [1].

Isolation of Galactose Transport Kinetics

D-fucose shares the C1-C4 stereochemistry of D-galactose but lacks the C6 hydroxyl required for metabolism. This makes it the optimal non-metabolizable probe for measuring the facilitated diffusion and active transport kinetics of galactose symporters in yeast and bacterial models without interference from intracellular degradation [2].

Synthesis of Rare Bacterial Lipopolysaccharides

D-fucose is a mandatory precursor for the synthesis and structural study of specific Gram-negative bacterial O-antigens, such as those found in Aggregatibacter actinomycetemcomitans and Ochrobactrum species, where it is critical for adhesin glycosylation and virulence modeling [3].

Glycosidase Profiling and Inhibition

Utilizing its superior binding affinity compared to D-galactose, D-fucose is applied as a competitive inhibitor to characterize the active sites and kinetic parameters of specific fucosidases and galactosidases in structural biology workflows [4].

References

- [1] Wands et al., Fucosylated molecules competitively interfere with cholera toxin binding to host cells.

- [2] Kuo et al., Galactose Transport in Saccharomyces cerevisiae I. Nonmetabolized Sugars as Su. ASM Journals.

- [3] Tang et al., Glycosylation of the Collagen Adhesin EmaA of Aggregatibacter actinomycetemcomitans Is Dependent upon the Lipopolysaccharide Biosynthetic Pathway. ASM Journals.

- [4] Tashiro et al., α-D-Fucosidase from Aspergillus oryzae: Characterization of α-D-Fucosidase with α-D-Galactosidase Activity. The Journal of Biochemistry.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Carneiro RF, Teixeira CS, de Melo AA, de Almeida AS, Cavada BS, de Sousa OV, da Rocha BA, Nagano CS, Sampaio AH. L-Rhamnose-binding lectin from eggs of the Echinometra lucunter: Amino acid sequence and molecular modeling. Int J Biol Macromol. 2015;78:180-8. doi: 10.1016/j.ijbiomac.2015.03.072. Epub 2015 Apr 14. PubMed PMID: 25881955.

3: Lu L, Liu Q, Jin L, Yin Z, Xu L, Xiao M. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLoS One. 2015 Oct 27;10(10):e0140531. doi: 10.1371/journal.pone.0140531. eCollection 2015. PubMed PMID: 26505759; PubMed Central PMCID: PMC4624630.

4: Liang J, Aleksanyan H, Metzenberg S, Oppenheimer SB. Involvement of l(-)-rhamnose in sea urchin gastrulation. Part II: α-l-Rhamnosidase. Zygote. 2016 Jun;24(3):371-7. doi: 10.1017/S0967199415000283. Epub 2015 Jul 14. PubMed PMID: 26168775.

5: Han X, Qian L, Zhang L, Liu X. Structural and biochemical insights into nucleotide-rhamnose synthase/epimerase-reductase from Arabidopsis thaliana. Biochim Biophys Acta. 2015 Oct;1854(10 Pt A):1476-86. doi: 10.1016/j.bbapap.2015.06.007. Epub 2015 Jun 23. PubMed PMID: 26116145.

6: Jordan DS, Daubenspeck JM, Dybvig K. Rhamnose biosynthesis in mycoplasmas requires precursor glycans larger than monosaccharide. Mol Microbiol. 2013 Sep;89(5):918-28. doi: 10.1111/mmi.12320. Epub 2013 Jul 19. PubMed PMID: 23826905; PubMed Central PMCID: PMC3771393.

7: Smith TN, Oppenheimer SB. Involvement of L(-)-rhamnose in sea urchin gastrulation: a live embryo assay. Zygote. 2015 Apr;23(2):222-8. doi: 10.1017/S0967199413000452. Epub 2013 Oct 18. PubMed PMID: 24134935.

8: Gruben BS, Zhou M, Wiebenga A, Ballering J, Overkamp KM, Punt PJ, de Vries RP. Aspergillus niger RhaR, a regulator involved in L-rhamnose release and catabolism. Appl Microbiol Biotechnol. 2014 Jun;98(12):5531-40. doi: 10.1007/s00253-014-5607-9. Epub 2014 Feb 28. PubMed PMID: 24682478.

9: McCaughey LC, Grinter R, Josts I, Roszak AW, Waløen KI, Cogdell RJ, Milner J, Evans T, Kelly S, Tucker NP, Byron O, Smith B, Walker D. Lectin-like bacteriocins from Pseudomonas spp. utilise D-rhamnose containing lipopolysaccharide as a cellular receptor. PLoS Pathog. 2014 Feb 6;10(2):e1003898. doi: 10.1371/journal.ppat.1003898. eCollection 2014 Feb. PubMed PMID: 24516380; PubMed Central PMCID: PMC3916391.

10: Zamlynska K, Komaniecka I, Turska-Szewczuk A, Pac M, Choma A. The O-specific polysaccharides from Phyllobacterium trifolii PETP02(T) LPS contain 3-C-methyl-D-rhamnose. Carbohydr Res. 2015 May 29;409:25-9. doi: 10.1016/j.carres.2015.02.013. Epub 2015 Mar 6. PubMed PMID: 25917130.

11: Long DE, Karmakar P, Wall KA, Sucheck SJ. Synthesis of α-L-rhamnosyl ceramide and evaluation of its binding with anti-rhamnose antibodies. Bioorg Med Chem. 2014 Oct 1;22(19):5279-89. doi: 10.1016/j.bmc.2014.08.002. Epub 2014 Aug 12. PubMed PMID: 25172148; PubMed Central PMCID: PMC4172545.

12: Loranger MW, Forget SM, McCormick NE, Syvitski RT, Jakeman DL. Synthesis and evaluation of l-rhamnose 1C-phosphonates as nucleotidylyltransferase inhibitors. J Org Chem. 2013 Oct 4;78(19):9822-33. doi: 10.1021/jo401542s. Epub 2013 Sep 10. PubMed PMID: 24020932.

13: Sloothaak J, Odoni DI, Martins Dos Santos VA, Schaap PJ, Tamayo-Ramos JA. Identification of a Novel L-rhamnose Uptake Transporter in the Filamentous Fungus Aspergillus niger. PLoS Genet. 2016 Dec 16;12(12):e1006468. doi: 10.1371/journal.pgen.1006468. eCollection 2016 Dec. PubMed PMID: 27984587; PubMed Central PMCID: PMC5161314.

14: O'Neill EC, Stevenson CE, Paterson MJ, Rejzek M, Chauvin AL, Lawson DM, Field RA. Crystal structure of a novel two domain GH78 family α-rhamnosidase from Klebsiella oxytoca with rhamnose bound. Proteins. 2015 Sep;83(9):1742-9. doi: 10.1002/prot.24807. Epub 2015 Aug 6. PubMed PMID: 25846411; PubMed Central PMCID: PMC4690510.

15: Kim SM, Paek KH, Lee SB. Characterization of NADP+-specific L-rhamnose dehydrogenase from the thermoacidophilic Archaeon Thermoplasma acidophilum. Extremophiles. 2012 May;16(3):447-54. doi: 10.1007/s00792-012-0444-1. Epub 2012 Apr 6. PubMed PMID: 22481639.

16: Yin S, Liu M, Kong JQ. Functional analyses of OcRhS1 and OcUER1 involved in UDP-L-rhamnose biosynthesis in Ornithogalum caudatum. Plant Physiol Biochem. 2016 Dec;109:536-548. doi: 10.1016/j.plaphy.2016.10.029. Epub 2016 Nov 2. PubMed PMID: 27835851.

17: Paolini A, Guarch CP, Ramos-López D, de Lapuente J, Lascialfari A, Guari Y, Larionova J, Long J, Nano R. Rhamnose-coated superparamagnetic iron-oxide nanoparticles: an evaluation of their in vitro cytotoxicity, genotoxicity and carcinogenicity. J Appl Toxicol. 2016 Apr;36(4):510-20. doi: 10.1002/jat.3273. Epub 2015 Dec 28. PubMed PMID: 26708321.

18: Aalbergsjø SG, Sagstuen E. New Evidence for Hydroxyalkyl Radicals and Light- and Thermally Induced Trapped Electron Reactions in Rhamnose. Radiat Res. 2015 Aug;184(2):161-74. Epub 2015 Jul 24. PubMed PMID: 26207688.

19: Sarkar S, Salyer AC, Wall KA, Sucheck SJ. Synthesis and immunological evaluation of a MUC1 glycopeptide incorporated into l-rhamnose displaying liposomes. Bioconjug Chem. 2013 Mar 20;24(3):363-75. doi: 10.1021/bc300422a. Epub 2013 Mar 8. PubMed PMID: 23444835; PubMed Central PMCID: PMC3623543.

20: Li X, Rao X, Cai L, Liu X, Wang H, Wu W, Zhu C, Chen M, Wang PG, Yi W. Targeting Tumor Cells by Natural Anti-Carbohydrate Antibodies Using Rhamnose-Functionalized Liposomes. ACS Chem Biol. 2016 May 20;11(5):1205-9. doi: 10.1021/acschembio.6b00173. Epub 2016 Mar 18. PubMed PMID: 26982552.

Explore Compound Types